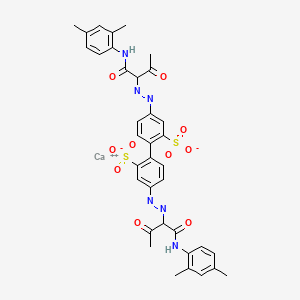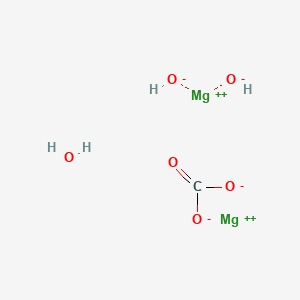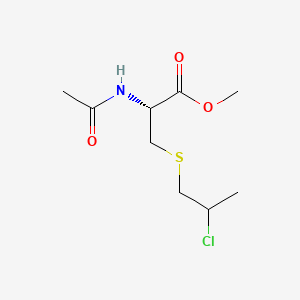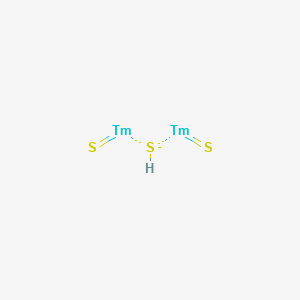
thulium(III) sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thulium sulfide (Tm₂S₃) is a chemical compound composed of thulium (Tm) and sulfur (S). It is a rare earth sulfide with unique properties that make it valuable in various scientific and industrial applications. Thulium sulfide is known for its black crystalline appearance and its use in advanced materials and technologies.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thulium sulfide can be synthesized through several methods, including:
Thermal Decomposition: Thulium oxide (Tm₂O₃) is reacted with hydrogen sulfide (H₂S) at high temperatures to produce thulium sulfide.
Hydrothermal Synthesis: Thulium salts, such as thulium nitrate (Tm(NO₃)₃), are reacted with sulfur-containing compounds in a hydrothermal reactor to form thulium sulfide.
Solid-State Reaction: Thulium and sulfur powders are mixed and heated in a controlled atmosphere to produce thulium sulfide.
Industrial Production Methods: In industrial settings, thulium sulfide is produced using large-scale reactors and controlled environments to ensure purity and consistency. The choice of method depends on the desired properties and applications of the final product.
Chemical Reactions Analysis
Types of Reactions: Thulium sulfide undergoes various chemical reactions, including:
Oxidation: Thulium sulfide can be oxidized to form thulium oxide and sulfur dioxide (SO₂).
Reduction: Thulium sulfide can be reduced to produce elemental thulium and sulfur.
Substitution: Thulium in thulium sulfide can be substituted with other elements to form mixed sulfides.
Common Reagents and Conditions:
Oxidation: Oxygen (O₂) or air at elevated temperatures.
Reduction: Hydrogen (H₂) or carbon monoxide (CO) at high temperatures.
Substitution: Other metal salts or elemental metals in a controlled environment.
Major Products Formed:
Oxidation: Thulium oxide (Tm₂O₃) and sulfur dioxide (SO₂).
Reduction: Elemental thulium (Tm) and sulfur (S).
Substitution: Mixed sulfides containing thulium and other elements.
Scientific Research Applications
Thulium sulfide has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other thulium compounds and materials.
Biology: Investigated for its potential biological activity and toxicity.
Medicine: Explored for its use in medical imaging and therapy.
Industry: Utilized in the production of advanced materials, such as semiconductors and optical devices.
Mechanism of Action
The mechanism by which thulium sulfide exerts its effects depends on its specific application. For example, in medical imaging, thulium sulfide may act as a contrast agent by enhancing the visibility of certain tissues or structures. The molecular targets and pathways involved in these processes are still under investigation.
Comparison with Similar Compounds
Thulium sulfide is compared with other similar compounds, such as:
Yttrium Sulfide (Y₂S₃): Similar in structure and properties, but with different applications.
Lanthanum Sulfide (La₂S₃): Another rare earth sulfide with distinct chemical and physical properties.
Samarium Sulfide (Sm₂S₃): Used in similar applications but with different reactivity and stability.
Thulium sulfide's uniqueness lies in its specific combination of properties, which make it suitable for certain applications that other similar compounds cannot fulfill.
Properties
Molecular Formula |
HS3Tm2- |
|---|---|
Molecular Weight |
435.1 g/mol |
IUPAC Name |
sulfanide;sulfanylidenethulium |
InChI |
InChI=1S/H2S.2S.2Tm/h1H2;;;;/p-1 |
InChI Key |
MAZRXCDYNURSHK-UHFFFAOYSA-M |
Canonical SMILES |
[SH-].S=[Tm].S=[Tm] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


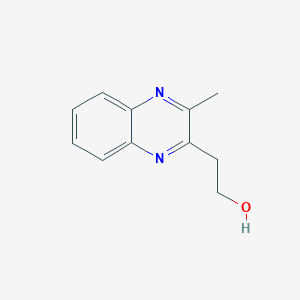
![2,5-Diiodothieno[3,2-b]thiophene](/img/structure/B15348329.png)

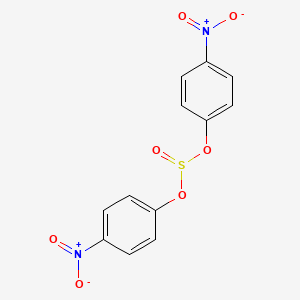
![Disodium 7-amino-4-hydroxy-8-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate](/img/structure/B15348352.png)
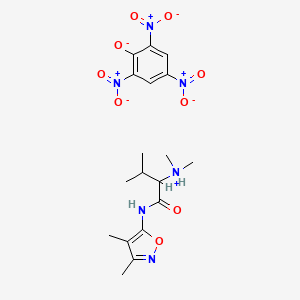
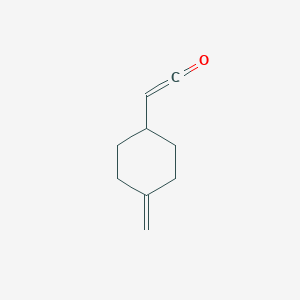
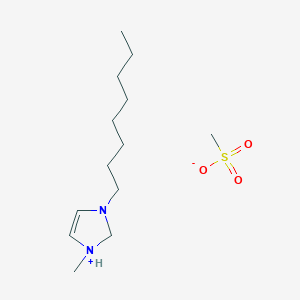
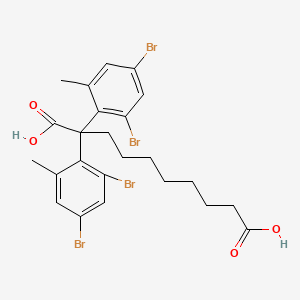
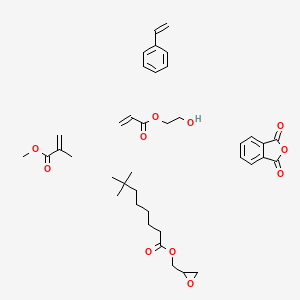
![4-[3-(4-carboxyphenyl)-5-cyanophenyl]benzoic acid](/img/structure/B15348369.png)
